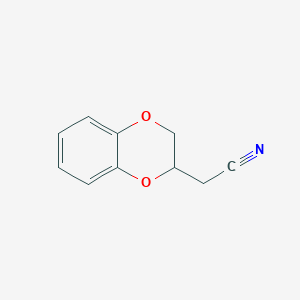

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile

Vue d'ensemble

Description

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile is a chemical compound that is part of a broader class of organic compounds known for their potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, its structural analogs have been synthesized and evaluated for their anti-cancer activities, suggesting the relevance of this class of compounds in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of related compounds, such as 2,3-dihydronaphtho[1,8-bc]pyrans, involves Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles. This process is efficient under mild and redox-neutral conditions and is characterized by its step-economic nature, which implies a minimal number of steps to achieve the desired product. The synthesis route involves multiple C-H activations, which is a powerful strategy in organic synthesis for constructing complex molecules .

Molecular Structure Analysis

The molecular structure of dihydrodioxin analogs, which are closely related to 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile, has been studied in the context of their interaction with biological targets. For instance, compound 3j, a dihydrodioxin analog, was found to dock at the colchicine-binding site at the dimer interface of tubulin, a protein critical for cell division. The binding modes were determined through virtual docking studies, indicating a high affinity for this site, which correlates with the compound's potent anti-cancer activity .

Chemical Reactions Analysis

The dihydrodioxin analogs have been evaluated for their biological activities, particularly their anti-cancer properties. One of the compounds, 3j, was found to inhibit tubulin polymerization in vitro, which is a critical process for cell division and a common target for anti-cancer drugs. This suggests that the dihydrodioxin analogs can participate in chemical reactions that disrupt normal cellular functions, leading to their cytotoxic effects against cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile and its analogs are not explicitly detailed in the provided papers. However, the potent anti-cancer activity of these compounds, with GI50 values of less than 100 nM against a variety of human cancer cell lines, suggests that they possess favorable properties for interaction with biological targets. The high Full-Fitness (FF) score of compound 3j compared to a known tubulin inhibitor indicates a strong binding affinity, which is a significant physical property in the context of drug design .

Applications De Recherche Scientifique

Antibacterial and Antifungal Agents

- Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives demonstrated potent antibacterial agents and moderate enzyme inhibitors. These compounds were screened for antibacterial potential and inhibitory activity against the lipoxygenase enzyme, highlighting their therapeutic potential for inflammatory ailments (Abbasi et al., 2017).

- Development of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides showed significant bacterial biofilm inhibition and modest cytotoxicity, indicating their application in addressing bacterial resistance through biofilm disruption (Abbasi et al., 2020).

Enzyme Inhibition

- Studies on benzodioxin derivatives have identified potent monoamine oxidase (MAO) inhibitors, specifically targeting MAO-B. This has implications for the treatment of neurological disorders such as Parkinson's disease (Engelbrecht et al., 2015).

Synthetic Methodology and Catalysis

- Research on the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives explores new pathways for creating compounds with potential therapeutic applications (Bozzo et al., 2003).

- Cu2O-catalyzed tandem ring-opening/coupling cyclization process for synthesizing 2,3-dihydro-1,4-benzodioxins opens new avenues for creating diverse benzodioxin derivatives through a novel mechanism (Bao et al., 2008).

Anticonvulsant Activity

- Synthesis of amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid for anticonvulsant activity exploration indicates the potential for developing new therapeutic agents (Arustamyan et al., 2019).

Anti-diabetic Agents

- A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their anti-diabetic potentials, demonstrating weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their utility in managing type-2 diabetes (Abbasi et al., 2023).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZFEIJALHLRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile | |

CAS RN |

18505-91-4 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018505914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18505-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)